![molecular formula C19H20N4O4S2 B2757593 4-(3-methylpiperidin-1-yl)sulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 533872-00-3](/img/structure/B2757593.png)
4-(3-methylpiperidin-1-yl)sulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
The compound “4-(3-methylpiperidin-1-yl)sulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups. These include a piperidine ring, a sulfonyl group, a benzamide group, a thiophene ring, and an oxadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3D conformation would be influenced by these groups and the flexibility of the piperidine ring .Chemical Reactions Analysis
The reactivity of this compound would be determined by its functional groups. For example, the amide could undergo hydrolysis, the sulfonyl group could participate in substitution reactions, and the rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and sulfonyl groups would likely make it more soluble in polar solvents .Scientific Research Applications
- The compound’s unique chemical structure suggests potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to elucidate its precise mechanisms and evaluate its efficacy in vivo .
- Inflammation plays a crucial role in various diseases. Preliminary studies indicate that this compound may possess anti-inflammatory properties. Researchers have explored its impact on inflammatory pathways, cytokine production, and immune responses. Understanding its interactions with specific targets could lead to novel anti-inflammatory therapies .
- Neurodegenerative disorders, such as Alzheimer’s and Parkinson’s diseases, are characterized by neuronal damage. Some studies suggest that this compound might have neuroprotective effects. Investigations have focused on its ability to modulate oxidative stress, mitochondrial function, and neuroinflammation .
- The compound’s sulfonamide group and heterocyclic moieties make it an interesting candidate for antimicrobial research. Researchers have explored its antibacterial and antifungal properties against various pathogens. Structural modifications could enhance its potency and selectivity .
- Cardiovascular diseases remain a global health challenge. This compound has been investigated for its potential cardiovascular effects, including vasodilation, antiplatelet activity, and modulation of lipid metabolism. These properties could be relevant in managing conditions like hypertension and atherosclerosis .
- Beyond specific applications, researchers have used this compound as a chemical probe to study biological processes. Its interactions with proteins, enzymes, and cellular pathways provide valuable insights. Medicinal chemists explore its structure-activity relationships to design derivatives with improved properties .
Anticancer Activity
Anti-Inflammatory Properties
Neuroprotective Effects
Antibacterial and Antifungal Activity
Cardiovascular Applications
Chemical Biology and Medicinal Chemistry
Future Directions
properties
IUPAC Name |
4-(3-methylpiperidin-1-yl)sulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c1-13-4-2-10-23(12-13)29(25,26)15-8-6-14(7-9-15)17(24)20-19-22-21-18(27-19)16-5-3-11-28-16/h3,5-9,11,13H,2,4,10,12H2,1H3,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQLUXQKGHABPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methylpiperidin-1-yl)sulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
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